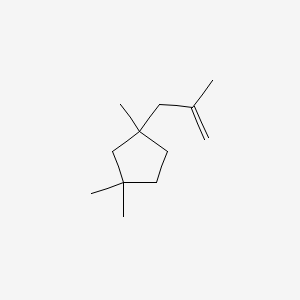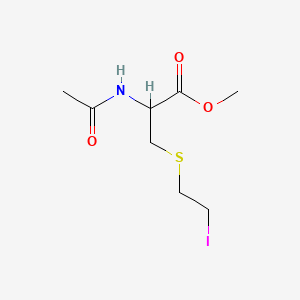![molecular formula C15H13N3O4S B14448259 Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- CAS No. 73155-20-1](/img/structure/B14448259.png)
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- is a specialized organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in synthetic chemistry. This particular compound features a 2,4-dinitrophenyl thio group, a methyl group, and a phenyl group, making it a unique and valuable molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- typically involves the reaction of a substituted alkene with O-(2,4-dinitrophenyl)hydroxylamine (DPH) in the presence of rhodium catalysts . This method ensures the formation of the aziridine ring with the desired substituents in the trans-configuration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, thiols, and alcohols, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include amines, thiols, and alcohols, often in the presence of a base or acid catalyst.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions include open-chain amines, thiols, alcohols, and various substituted derivatives, depending on the specific reaction pathway.
Scientific Research Applications
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the 2,4-dinitrophenyl thio group and the steric effects of the methyl and phenyl groups . These factors contribute to its unique reactivity and selectivity in various chemical transformations.
Comparison with Similar Compounds
Aziridine: The parent compound, a simple three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but different ring strain and properties.
Uniqueness: Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- stands out due to its specific substituents, which impart unique electronic and steric properties. These features make it particularly valuable in specialized applications where selective reactivity and stability are required.
Properties
CAS No. |
73155-20-1 |
|---|---|
Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(2S,3S)-1-(2,4-dinitrophenyl)sulfanyl-2-methyl-3-phenylaziridine |
InChI |
InChI=1S/C15H13N3O4S/c1-10-15(11-5-3-2-4-6-11)16(10)23-14-8-7-12(17(19)20)9-13(14)18(21)22/h2-10,15H,1H3/t10-,15+,16?/m0/s1 |
InChI Key |
DAGZOLMJHXPBRF-DYIOSXRMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC1C(N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


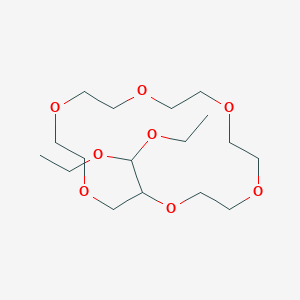

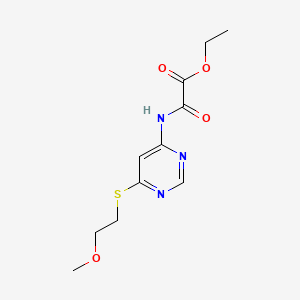
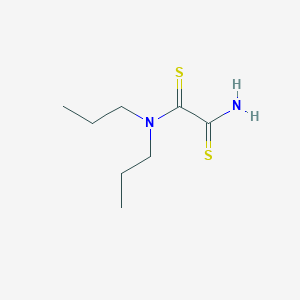
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
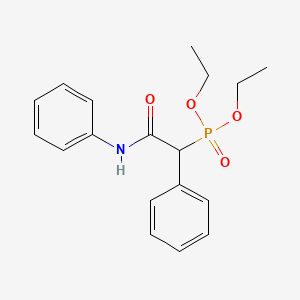
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
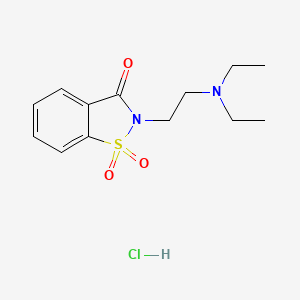

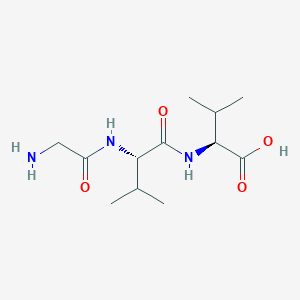
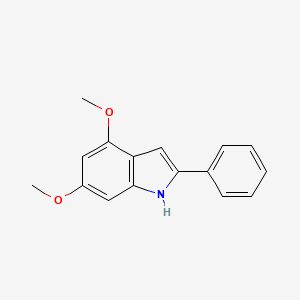
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
